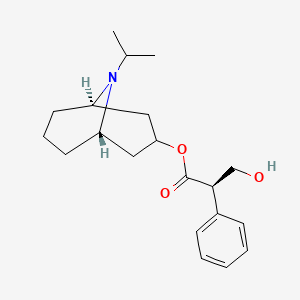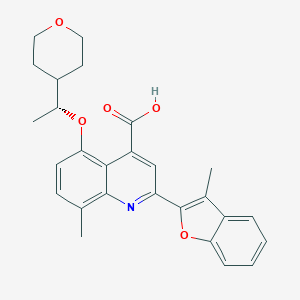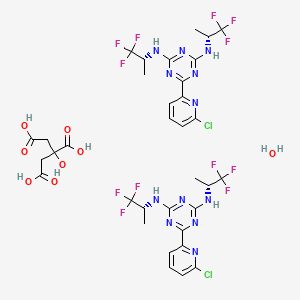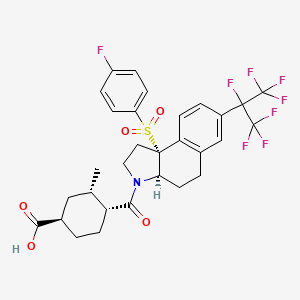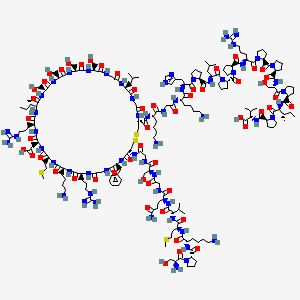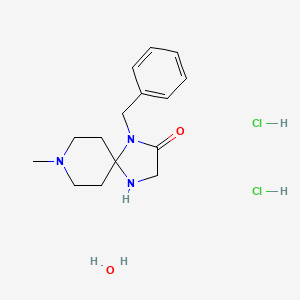
Filora
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simufilam Hydrochloride is an experimental medication primarily being developed for the treatment of Alzheimer’s disease. It is a small molecule drug that targets and stabilizes an altered form of the protein filamin A, which is implicated in the pathology of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Simufilam Hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazaspiro structure and subsequent functionalization to introduce the benzyl and methyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Simufilam Hydrochloride would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity and consistency of the product, and implementing quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Simufilam Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
Simufilam Hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of triazaspiro structures and their derivatives.
Biology: The compound is investigated for its interactions with cellular proteins and its effects on cellular functions.
Medicine: Simufilam Hydrochloride is being developed as a potential therapeutic agent for Alzheimer’s disease, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: The compound’s unique chemical properties make it a candidate for various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
Simufilam Hydrochloride exerts its effects by binding to an altered form of filamin A, a scaffolding protein involved in maintaining cell structure and signaling. This binding stabilizes the protein and prevents its interaction with other cellular components that contribute to the pathology of Alzheimer’s disease. The compound also disrupts the toxic signaling pathways mediated by soluble amyloid beta, reducing inflammation and neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another Alzheimer’s medication that works by inhibiting acetylcholinesterase.
Memantine: An NMDA receptor antagonist used to treat moderate to severe Alzheimer’s disease.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors
Uniqueness
Simufilam Hydrochloride is unique in its mechanism of action, targeting the altered form of filamin A and stabilizing its structure. This approach differs from other Alzheimer’s medications that primarily focus on neurotransmitter modulation. The compound’s ability to disrupt toxic signaling pathways and reduce inflammation sets it apart from other treatments .
Properties
CAS No. |
2375909-85-4 |
|---|---|
Molecular Formula |
C15H25Cl2N3O2 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one;hydrate;dihydrochloride |
InChI |
InChI=1S/C15H21N3O.2ClH.H2O/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13;;;/h2-6,16H,7-12H2,1H3;2*1H;1H2 |
InChI Key |
DVQGFCMKIGJTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


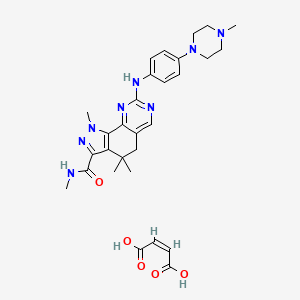
![Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid](/img/structure/B10860115.png)
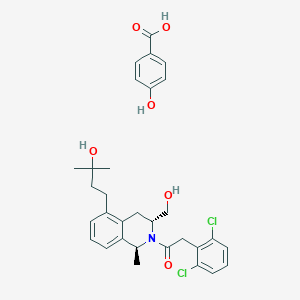

![[(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate](/img/structure/B10860133.png)
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide](/img/structure/B10860138.png)
